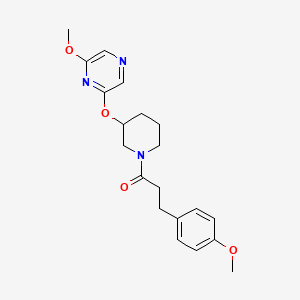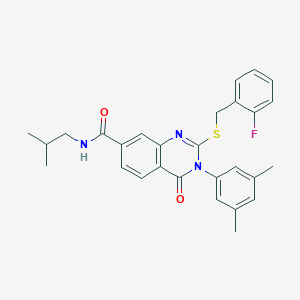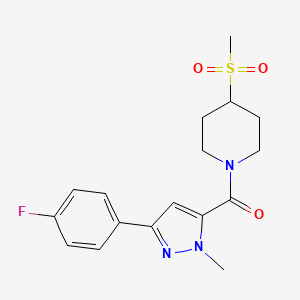![molecular formula C19H16F3NO4S B2766593 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-18-6](/img/structure/B2766593.png)
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a sophisticated synthetic compound, classified under the category of spiro compounds. Its unique structure features a trifluoromethylphenyl group, making it of particular interest in the field of medicinal chemistry. The spiro structure connects the isobenzofuran and piperidin moieties, contributing to its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps:
Formation of the Isobenzofuran Core: : The initial step involves synthesizing the isobenzofuran core through cyclization reactions. Conditions often include the use of strong acids or bases and high temperatures.
Attachment of the Piperidin Moiety: : The piperidin ring is introduced via nucleophilic substitution reactions. This step usually requires the use of an organic solvent like dichloromethane, with catalysts such as triethylamine to facilitate the reaction.
Incorporation of the Trifluoromethylphenyl Group: : This step involves sulfonylation with the trifluoromethylphenyl group. Reagents like trifluoromethanesulfonic anhydride are commonly used, under controlled temperature conditions to ensure selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using flow chemistry techniques. This approach enhances reaction control and yields. Optimization of reaction parameters, such as temperature and reagent concentration, ensures high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction reactions can yield the corresponding amine derivatives. Common reducing agents are lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on various functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA; acidic or basic medium.
Reduction: : LiAlH4, NaBH4; inert atmosphere, low temperatures.
Substitution: : Organolithium reagents, Grignard reagents; anhydrous conditions, low temperatures.
Major Products Formed from These Reactions
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the substituent and conditions.
Applications De Recherche Scientifique
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is utilized extensively in scientific research:
Chemistry: : Acts as a building block in the synthesis of complex organic molecules.
Biology: : Used in the study of enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of novel materials with unique physical properties.
Mécanisme D'action
The compound's mechanism of action involves:
Binding to Molecular Targets: : Its trifluoromethylphenyl group enhances binding affinity to various biological targets, such as enzymes and receptors.
Pathways Involved: : The compound interacts with signaling pathways related to neurotransmission and inflammation. The spiro structure contributes to its stability, ensuring sustained interaction with these targets.
Comparaison Avec Des Composés Similaires
Compared to other spiro compounds, 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its trifluoromethylphenyl group:
Unique Features: : Enhanced binding affinity and stability.
Similar Compounds: : Spiro[isobenzofuran-1,4'-piperidine], spiro[isochroman-1,4'-piperidine], and other trifluoromethylphenyl-substituted spiro compounds.
Conclusion
This compound is a compound of significant interest in various fields, owing to its unique structure and chemical properties. Its diverse applications in research and industry underscore its importance as a versatile and valuable molecule.
Propriétés
IUPAC Name |
1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDDRLSZILOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)
![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)
![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)


![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)
![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)
